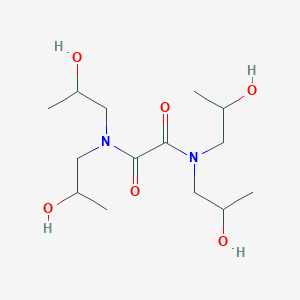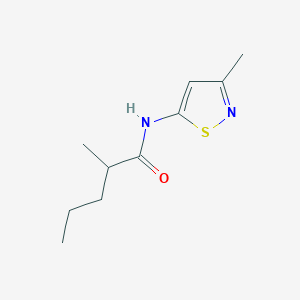
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate is a complex organic compound with a unique structure that includes a thianthrene core
Vorbereitungsmethoden
The synthesis of Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of maleic acid followed by dehydrohalogenation with potassium hydroxide to yield acetylenedicarboxylic acid. This acid is then esterified with methanol in the presence of sulfuric acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thianthrene derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thianthrene core. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. The specific pathways involved depend on the biological context and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate can be compared with similar compounds such as:
Dimethyl acetylenedicarboxylate: Both compounds are used in organic synthesis, but this compound has a more complex structure and different reactivity.
Dimethyl biphenyl-4,4’-dicarboxylate: This compound is structurally simpler and is used in different applications, such as the synthesis of fluorinated biphenyl derivatives.
Dimethyl 1,4-cyclohexane dicarboxylate: Used in the production of polyesters, this compound has different industrial applications compared to this compound.
Eigenschaften
CAS-Nummer |
65178-28-1 |
|---|---|
Molekularformel |
C16H12O5S2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
dimethyl 5-oxothianthrene-2,7-dicarboxylate |
InChI |
InChI=1S/C16H12O5S2/c1-20-15(17)9-4-6-13-12(7-9)22-11-5-3-10(16(18)21-2)8-14(11)23(13)19/h3-8H,1-2H3 |
InChI-Schlüssel |
WQZZJKPKGYVOOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)C3=C(S2)C=CC(=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)




![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
